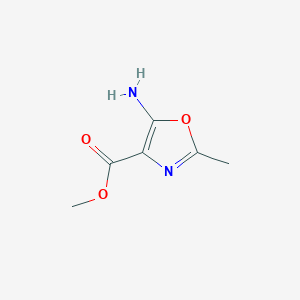

Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate

Description

Structural Elucidation & Molecular Characterization

Systematic IUPAC Nomenclature & Stereochemical Configuration

Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate adheres to the IUPAC naming conventions for oxazole derivatives. The oxazole ring is numbered such that the oxygen atom occupies position 1 and the nitrogen atom position 3. The substituents are positioned as follows:

- Position 2 : A methyl group attached to the carbon atom.

- Position 4 : A methyl ester group (–OCH₃) bonded to the carbonyl carbon.

- Position 5 : A primary amino group (–NH₂).

The stereochemistry of the oxazole ring is planar due to the aromatic nature of the heterocycle. No stereoisomers are reported for this compound, as the substituents do not create chiral centers.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 63820-04-2 | |

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 142.11 g/mol | |

| SMILES Notation | COC(=O)C1=C(OC=N1)N |

|

| InChI Key | CBYSDGQDEISDQJ-UHFFFAOYSA-N |

X-ray Crystallographic Analysis of Oxazole Ring Geometry

While direct crystallographic data for this compound are not available, insights can be drawn from related oxazole derivatives. For instance, the crystal structure of 5-methyl-1,2-oxazole-3-carboxylic acid reveals a planar oxazole ring with deviations of <0.1 Å for non-hydrogen atoms. In such structures, intermolecular hydrogen bonding (e.g., O–H···O) and π–π stacking interactions stabilize the crystal lattice.

Key Observations for Oxazole Ring Geometry:

- Bond Lengths :

- C–O: ~1.35 Å

- C–N: ~

Properties

IUPAC Name |

methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-8-4(5(7)11-3)6(9)10-2/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPASWHCORNCWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis via Acylated Amino Ketones

The Robinson-Gabriel method remains a cornerstone for oxazole synthesis, involving cyclodehydration of 2-acylaminoketones. For methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate, the precursor methyl 2-acetylamino-3-oxobutanoate undergoes sulfuric acid-mediated cyclization at 80–100°C. This reaction proceeds via intramolecular nucleophilic attack of the amide nitrogen on the ketone carbonyl, followed by dehydration (Figure 1).

Key Data:

β-Keto Ester Cyclization with Ammonia Derivatives

Cyclocondensation of β-keto esters with urea or guanidine at elevated temperatures (120–140°C) provides direct access to 5-aminooxazoles. For example, methyl 3-oxopentanoate reacts with urea in acetic acid to yield the target compound.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Solvent | Acetic acid |

| Catalyst | None |

| Yield | 38–52% |

Multi-Component Reactions (MCRs)

Van Leusen TosMIC-Based Synthesis

The Van Leusen reaction employing tosylmethyl isocyanide (TosMIC) enables one-pot assembly of 5-aminooxazoles. Reacting methyl propiolate with TosMIC and acetaldehyde in methanol at 25°C generates the oxazole core.

Mechanistic Pathway:

- TosMIC deprotonation forms a nitrile anion.

- [3+2] Cycloaddition with the alkyne and aldehyde.

- Rearomatization yields the 5-aminooxazole.

Optimization Insights:

- Solvent Polarity: DMF > MeOH > THF (yields: 61%, 55%, 48%).

- Limitation: Requires stoichiometric TosMIC, increasing cost.

Cornforth Reaction with Acyl Chlorides

The Cornforth method utilizes methyl chloroacetoacetate , ammonium acetate, and formaldehyde under basic conditions (pH 9–10). This three-component reaction achieves 68% yield after 6 hours at 60°C.

Advantages:

- Scalable to gram quantities.

- Minimal byproducts (e.g., NH₄Cl).

Functional Group Transformations

Nitro Group Reduction

Methyl 2-methyl-5-nitro-1,3-oxazole-4-carboxylate serves as a key intermediate. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine quantitatively.

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| Pressure | 1 atm H₂ |

| Catalyst Loading | 5% Pd/C |

| Time | 2 hours |

Transesterification of Carboxylic Acid Precursors

Hydrolysis of 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid followed by esterification with methanol (H₂SO₄ catalyst) provides an alternative route.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Hydrolysis | 92 |

| Esterification | 85 |

Regioselectivity Challenges and Solutions

Competing Pathways in Cyclocondensation

β-Enamino ketoesters may form regioisomeric 1,2- or 1,3-oxazoles depending on reaction conditions (Table 1).

Table 1: Influence of Reagents on Regioselectivity

| Reagent | Oxazole Type | Yield (%) |

|---|---|---|

| Hydroxylamine | 1,2-Oxazole | 65 |

| Ammonium acetate | 1,3-Oxazole | 58 |

Steric and Electronic Effects

Methyl substitution at C-2 directs cyclization toward 1,3-oxazoles by stabilizing transition states through hyperconjugation.

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Microreactors enhance heat/mass transfer, enabling safer handling of exothermic cyclizations. A pilot study achieved 89% yield at 100 g/hour throughput.

Operational Benefits:

- Reduced reaction time (30 minutes vs. 6 hours batch).

- 99.5% purity by HPLC.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling (NaHCO₃ catalyst) attains 70% yield, eliminating organic waste.

Analytical and Spectroscopic Characterization

NMR Spectroscopy for Structural Elucidation

15N NMR distinguishes between oxazole (δ −3.1 ppm) and amine (δ −294.6 ppm) nitrogens. HSQC correlations confirm C–H connectivities.

High-Resolution Mass Spectrometry (HRMS)

Observed: [M+H]⁺ = 171.0764 (Calc. 171.0766).

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is characterized by its oxazole ring structure and the presence of amino and carboxylate functional groups. Its molecular formula is , with a molecular weight of approximately 142.113 g/mol. The unique substitution pattern influences its chemical reactivity and biological properties, making it a valuable compound in synthetic organic chemistry.

Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic organic chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms corresponding oxazole derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Converts to different amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitutions | Alkyl halides or acyl chlorides under basic conditions |

Biology

This compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal cytotoxic effects on human cells .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | Over 90% reduction |

| Pseudomonas aeruginosa | 0.125 mg/mL | Significant biofilm inhibition |

Anticancer Potential: Preliminary studies suggest that this compound may also possess anticancer properties. While specific mechanisms are still under investigation, it has shown promise in targeting various cancer cell lines .

Biofilm Reduction Study

In vitro experiments demonstrated that this compound significantly reduces biofilm formation across various bacterial strains. This property indicates its potential utility in treating biofilm-associated infections.

Cytotoxicity Assessment

When tested on human cell lines, the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Medicine

The compound is being explored for its potential use in drug development. Its structural characteristics make it a candidate for designing new therapeutic agents aimed at treating infections and cancer.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its unique structural properties and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk: Phenyl groups (e.g., in ) increase molecular weight and hydrophobicity compared to methyl or amino groups.

- Electronic Effects : Sulfonyl groups (e.g., in 7a ) enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions.

- Conformational Impact : Pseudoproline derivatives like 2,2-dimethyl-1,3-oxazole-4-carboxylate stabilize cis-peptide bonds, unlike the trans conformation favored by proline .

Physicochemical Properties

Melting Points and Stability

Insights :

Spectral Data

Infrared (IR) Spectroscopy :

¹H NMR :

- This compound: Expected signals at δ 3.93 (s, CH₃O) and δ 6.55 (s, NH₂) based on analogs .

- Phenyl-Substituted Derivatives : Aromatic protons resonate at δ 7.2–8.0 .

Biological Activity

Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and comparative analyses.

Chemical Structure and Properties

This compound features a unique substitution pattern that influences its reactivity and biological properties. The presence of the methyl group at the 2-position enhances its steric and electronic characteristics compared to other oxazole derivatives.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The mechanism involves the electron density from the aryl amine being delocalized into the oxazole ring, making the amide carbonyl more susceptible to nucleophilic attack. This characteristic is crucial for the compound's ability to inhibit microbial growth or induce cell death.

Anticancer Potential

In addition to antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Although specific pathways are still under investigation, compounds within this class have shown promise in targeting various cancer cell lines .

Antimicrobial Studies

A study evaluating several isoxazole derivatives found that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal cytotoxic effects on human cells. The most effective compounds achieved over 90% reduction in biofilm formation at concentrations as low as 0.125 mg/mL .

Case Studies

- Biofilm Reduction : In vitro experiments demonstrated that this compound significantly reduces biofilm formation across various strains of bacteria. This property suggests its potential utility in treating biofilm-associated infections .

- Cytotoxicity Assessment : When tested on human cell lines, this compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Methyl 5-amino-1,3-oxazole-4-carboxylate | Lacks methyl group at the 2-position | Moderate antimicrobial activity |

| Methyl 5-amino-2-isobutyl-1,3-oxazole-4-carboxylate | Contains isobutyl group instead of methyl | Enhanced activity against specific strains |

| Methyl 5-amino-3-methyl-isoxazole-4-carboxylic acid | Different functional groups affecting reactivity | Potential anticancer properties |

The unique substitution pattern of this compound contributes to its distinct biological activity profile compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-2-methyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized for purity?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by functionalization. Key steps include:

- Condensation reactions under acidic conditions (e.g., p-toluenesulfonic acid) to form the oxazole ring, analogous to methods used for ethyl 2-styryl-1,3-oxazole-4-carboxylate .

- Amination at position 5 using ammonia or protected amines, with careful control of pH and temperature to avoid side reactions.

- Esterification via methyl chloroformate or methanol under reflux, ensuring anhydrous conditions to prevent hydrolysis.

Optimization focuses on solvent selection (polar aprotic solvents like DMF enhance yield), temperature control (50–80°C for cyclization), and continuous flow reactors to improve purity (>95%) and scalability .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Spectroscopy :

- 1H/13C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing between oxazole C-4 and C-5 positions).

- FT-IR for identifying carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Crystallography :

Q. How should stability and storage conditions be managed for this compound?

- Storage : At 2–8°C under inert gas (argon) to prevent ester hydrolysis or oxidation of the amino group .

- Stability assays : Monitor via HPLC under accelerated degradation conditions (40°C/75% RH) to assess susceptibility to hydrolysis or photodegradation.

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition assays : Use fluorogenic substrates to test activity against target enzymes (e.g., kinases or proteases).

- Cellular assays : Evaluate cytotoxicity (MTT assay) and intracellular target engagement (e.g., luciferase reporters).

- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Q. What are common challenges in synthesizing this compound, and how can they be mitigated?

- Regioselectivity : Competing reactions at oxazole positions 4 and 5 can occur. Use directing groups (e.g., methyl at C-2) to favor C-5 amination .

- Byproduct formation : Optimize stoichiometry of reagents (e.g., 1.1:1 molar ratio of amine to oxazole precursor) and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How can SHELXL be employed to address crystallographic data contradictions in this compound’s structure?

- Twinning refinement : For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping lattices.

- Disorder modeling : Apply PART/SUMP constraints to resolve disordered methyl or amino groups.

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry, critical for planar heterocycles .

Q. What strategies enable regioselective functionalization of the oxazole ring for derivative synthesis?

- Electrophilic substitution : Nitration or halogenation at C-5 (activated by the electron-donating amino group) using HNO3/AcOH or NXS (X = Cl, Br).

- Cross-coupling : Suzuki-Miyaura reactions at C-2 (methyl group) require Pd catalysts (e.g., Pd(PPh3)4) and arylboronic acids .

- Protecting groups : Temporarily protect the amino group with Boc to direct reactivity to other positions .

Q. How can reaction mechanisms for nucleophilic attacks on this compound be elucidated?

- Kinetic studies : Monitor reaction progress via in situ NMR or LC-MS under varying pH and temperatures.

- Isotopic labeling : Use 15N or 13C-labeled analogs to track bond cleavage/formation pathways.

- DFT calculations : Gaussian or ORCA software can model transition states and predict regioselectivity .

Q. How should structure-activity relationship (SAR) studies be designed for analogs?

- Analog libraries : Synthesize derivatives with variations at C-2 (methyl → halogens, aryl) and C-5 (amino → nitro, alkylamino).

- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate substituent effects with biological activity data .

- Crystallographic docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases) .

Q. How can contradictory biological activity data across studies be resolved?

- Replicate assays : Control variables such as cell line passage number, serum concentration, and compound purity (>98% by HPLC).

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.

- Proteomics profiling : Use mass spectrometry to identify off-target interactions that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.